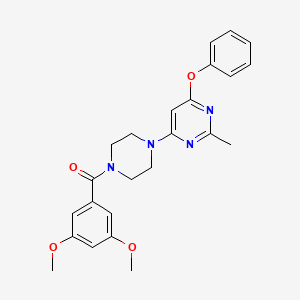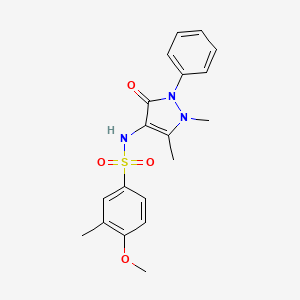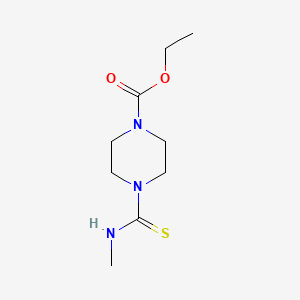
(3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of key intermediate structures, employing techniques such as condensation reactions, cycloadditions, and functional group transformations. For example, compounds with complex structures similar to our molecule of interest are synthesized through carefully designed synthetic pathways to ensure the introduction of specific functional groups in a controlled manner, optimizing yields and purity (Chaudhari, 2012; Gein et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds bearing similarity to "(3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" has been elucidated using techniques such as X-ray diffraction (XRD), revealing intricate details about their crystalline forms and molecular geometries. For instance, compounds with comparable complexity have been shown to crystallize in specific space groups, with detailed analyses providing insights into intermolecular interactions and molecular conformations (Lakshminarayana et al., 2009).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to "(3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" have been detailed in several studies. For instance, the crystal and molecular structure analysis of a related compound, highlighting spectroscopic characterization and XRD study, demonstrates the importance of these compounds in understanding molecular interactions and hydrogen bonding patterns (Lakshminarayana et al., 2009).
Catalytic Applications
Research on zinc complexes with multidentate nitrogen ligands, including similar molecular structures, has shown new catalysts for aldol reactions, indicating their potential application in synthetic chemistry and catalysis (Darbre et al., 2002).
Novel Synthetic Pathways
The development of novel synthetic pathways using related structures has been reported, such as the ANRORC rearrangement for the synthesis of functionalized novel compounds. This highlights the compound's role in advancing organic synthesis methodologies (Sambaiah et al., 2017).
Application in Heterocyclic Chemistry
The generation of trifluoromethylated nitrogen heterocycles via radical cyclization demonstrates the compound's utility in the synthesis of complex heterocyclic structures, which are of significant interest in pharmaceutical chemistry (Okano et al., 1996).
Metabolic Studies
Metabolic, excretion, and pharmacokinetic studies of structurally related dipeptidyl peptidase inhibitors in various species provide insights into the drug development process, showing the importance of such compounds in medical research (Sharma et al., 2012).
Crystallographic Studies
Crystallographic studies on similar structures, such as pyrrolidinopyridines, shed light on the detailed molecular configurations that are critical for the development of targeted therapeutic agents (Nedolya et al., 2015).
properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-4-3-10(6-20-13)14(22)21-8-12(9-21)23-11-2-1-5-19-7-11/h1-7,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXNNTHLBAOIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)

![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)


![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)



